molecular formula C14H16ClN3O4S2 B1669527 Cyclothiazide CAS No. 2259-96-3

Cyclothiazide

Cat. No.: B1669527
CAS No.: 2259-96-3
M. Wt: 389.9 g/mol
InChI Key: BOCUKUHCLICSIY-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Cyclothiazide is an allosteric inhibitor of desensitization that acts on the AMPA receptor complex to reduce receptor-mediated ion flow . It is also a positive allosteric modulator of the AMPA and kainate receptors . The use of this compound in biochemical assays can aid in determining which agonist responses are selectively mediated by AMPA receptors as opposed to kainate and NMDA receptors .

Cellular Effects

This compound promotes water loss from the body by inhibiting Na+/Cl- reabsorption from the distal convoluted tubules in the kidneys . This results in an increase in the excretion of sodium, chloride, and water . Thiazides like this compound also cause loss of potassium and an increase in serum uric acid .

Molecular Mechanism

This compound inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter . It also inhibits sodium ion transport across the renal tubular epithelium through binding to the thiazide-sensitive sodium-chloride transporter . This results in an increase in potassium excretion via the sodium-potassium exchange mechanism .

Temporal Effects in Laboratory Settings

It is known that the diuretic activity of thiazides extends from 12 to 24 hours .

Dosage Effects in Animal Models

The oral LD50 in mice is > 10000 mg/kg, and > 4000 mg/kg in rats . Signs of overdose include those caused by electrolyte depletion (hypokalemia, hypochloremia, hyponatremia) and dehydration resulting from excessive diuresis .

Metabolic Pathways

This compound affects the distal renal tubular mechanism of electrolyte reabsorption . At maximal therapeutic dosages, all thiazides are approximately equal in their diuretic efficacy . This compound increases excretion of sodium and chloride in approximately equivalent amounts .

Transport and Distribution

This compound is transported and distributed within cells and tissues via the Na-Cl cotransporter located in the early distal tubule . It inhibits sodium ion transport across the renal tubular epithelium through binding to the thiazide-sensitive sodium-chloride transporter .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the renal tubular epithelium where it interacts with the thiazide-sensitive sodium-chloride transporter .

Preparation Methods

Cyclothiazide can be synthesized through a series of chemical reactions involving the formation of the benzothiadiazine ring system. The synthetic route typically involves the reaction of a chlorinated aromatic compound with a sulfonamide group, followed by cyclization to form the benzothiadiazine ring . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Cyclothiazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiadiazines.

Scientific Research Applications

Cyclothiazide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Cyclothiazide is similar to other benzothiadiazide diuretics such as diazoxide, hydrochlorothiazide, and chlorothiazide . this compound is unique in its ability to modulate ion channels and neurotransmitter receptors, making it a valuable tool in neuropharmacological research. Similar compounds include:

This compound’s unique properties, such as its modulation of AMPA and GABA_A receptors, distinguish it from these similar compounds and highlight its importance in both clinical and research settings.

Properties

IUPAC Name

3-(2-bicyclo[2.2.1]hept-5-enyl)-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O4S2/c15-10-5-11-13(6-12(10)23(16,19)20)24(21,22)18-14(17-11)9-4-7-1-2-8(9)3-7/h1-2,5-9,14,17-18H,3-4H2,(H2,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCUKUHCLICSIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C3NC4=CC(=C(C=C4S(=O)(=O)N3)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022871
Record name Cyclothiazide
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Molecular Weight

389.9 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cyclothiazide
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Solubility

FREELY SOL IN ACETONE, ETHYL ACETATE, METHANOL; SPARINGLY SOL IN ALC; PRACTICALLY INSOL IN WATER; PRACTICALLY INSOL IN CHLOROFORM, ETHER, 2.79e-01 g/L
Record name CYCLOTHIAZIDE
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Record name Cyclothiazide
Source Human Metabolome Database (HMDB)
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Mechanism of Action

Hydrochlorothiazide, a thiazide diuretic, inhibits water reabsorption in the nephron by inhibiting the sodium-chloride symporter (SLC12A3) in the distal convoluted tubule, which is responsible for 5% of total sodium reabsorption. Normally, the sodium-chloride symporter transports sodium and chloride from the lumen into the epithelial cell lining the distal convoluted tubule. The energy for this is provided by a sodium gradient established by sodium-potassium ATPases on the basolateral membrane. Once sodium has entered the cell, it is transported out into the basolateral interstitium via the sodium-potassium ATPase, causing an increase in the osmolarity of the interstitium, thereby establishing an osmotic gradient for water reabsorption. By blocking the sodium-chloride symporter, hydrochlorothiazide effectively reduces the osmotic gradient and water reabsorption throughout the nephron.Hydrochlorothiazide, a thiazide diuretic, inhibits water reabsorption in the nephron by inhibiting the sodium-chloride symporter (SLC12A3) in the distal convoluted tubule, which is responsible for 5% of total sodium reabsorption. Normally, the sodium-chloride symporter transports sodium and chloride from the lumen into the epithelial cell lining the distal convoluted tubule. The energy for this is provided by a sodium gradient established by sodium-potassium ATPases on the basolateral membrane. Once sodium has entered the cell, it is transported out into the basolateral interstitium via the sodium-potassium ATPase, causing an increase in the osmolarity of the interstitium, thereby establishing an osmotic gradient for water reabsorption. By blocking the sodium-chloride symporter, hydrochlorothiazide effectively reduces the osmotic gradient and water reabsorption throughout the nephron., ...BENZOTHIADIAZIDES HAVE DIRECT EFFECT ON RENAL TUBULAR TRANSPORT OF SODIUM & CHLORIDE THAT IS INDEPENDENT OF ANY EFFECT ON CARBONIC ANHYDRASE. ... /THEY/... HAVE PARALLEL DOSE-RESPONSE CURVES & COMPARABLE MAX CHLORURETIC EFFECTS. /BENZOTHIADIAZIDES/, RENAL ACTIONS OF THIAZIDE DIURETICS DECR EXTRACELLULAR FLUID & PLASMA VOL, CARDIAC OUTPUT, & TOTAL EXCHANGEABLE SODIUM IN INDIVIDUALS WITHOUT ANY EVIDENCE OF CARDIAC FAILURE. ...SODIUM & WATER DEPLETION...BASIS FOR ANTIHYPERTENSIVE EFFECT. ...DIURETIC THIAZIDES RELAX PERIPHERAL ARTERIOLAR SMOOTH MUSCLE. /BENZOTHIADIAZIDES/, ...AS ANTIHYPERTENSIVE AGENTS...EFFECTS APPEAR TO RESULT FROM ALTERED SODIUM BALANCE. ...DRUG-INDUCED SODIUM EXCRETION AS DETERMINANT OF REDUCTION OF BLOOD PRESSURE IS SUGGESTED...PERIPHERAL VASCULAR RESISTANCE IS DECR...DIRECT ACTION...ON ARTERIOLAR SMOOTH MUSCLE HAS BEEN SUGGESTED. /BENZOTHIADIAZIDES/, Thiazide diuretics increase urinary excretion of sodium and water by inhibiting sodium reabsorption in the early distal tubules. They increase the rate of delivery of tubular fluid and electrolytes to the distal sites of hydrogen and potassium ion secretion, while plasma volume contraction increases aldosterone production. The increased delivery and increase in aldosterone levels promote sodium reabsorption at the distal tubules, thus increasing the loss of potassium and hydrogen ions. /Thiazide diuretics/, For more Mechanism of Action (Complete) data for CYCLOTHIAZIDE (7 total), please visit the HSDB record page.
Record name Cyclothiazide
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Color/Form

CRYSTALS FROM DILUTE ALCOHOL, WHITE TO NEARLY WHITE POWDER

CAS No.

2259-96-3
Record name Cyclothiazide
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Record name CYCLOTHIAZIDE
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Melting Point

229-230, 234 °C, 227 - 228 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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